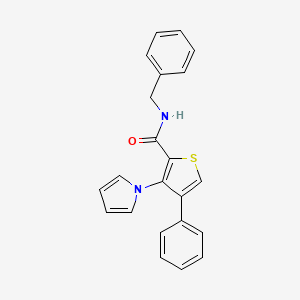

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

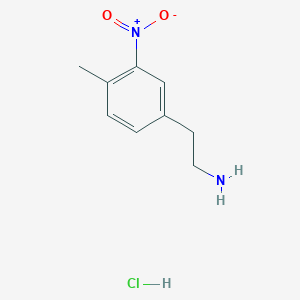

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a phenyl group, a pyrrole ring, and a thiophene ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine (such as benzylamine or phenylamine) with a carboxylic acid or a derivative thereof . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, can be predicted based on its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications

Dearomatising Cyclisation and Rearrangements

Thiophene-3-carboxamides, similar in structure to N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, undergo dearomatising cyclisation when treated with lithiated reagents. These reactions enable the transformation of thiophene derivatives into pyrrolinones, azepinones, or partially saturated azepinothiophenes, highlighting their utility in synthesizing complex nitrogen-containing heterocycles (Clayden et al., 2004).

Heterocyclic Synthesis

The reactivity of related thiophenylhydrazonoacetates has been explored for the synthesis of various heterocyclic derivatives, such as pyrazoles, isoxazoles, and pyrimidines. These findings underscore the versatility of thiophene derivatives in the synthesis of heterocyclic compounds with potential biological activities (Mohareb et al., 2004).

Antibiotic and Antibacterial Drug Synthesis

Research has shown that certain thiophene-2-carboxamide derivatives can be synthesized with potential antibiotic and antibacterial properties. This includes the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamides and their reaction with various reagents to yield pyrimidinone derivatives, indicating the potential of these compounds in developing new therapeutic agents (Ahmed, 2007).

Optical and Electronic Properties

Derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, incorporating thiophene and pyrrole fragments, have been investigated for their optical, electronic, and charge transport properties. These materials show promise as luminescent materials for organic light-emitting diodes (OLEDs) and as electron or hole transport materials, highlighting the role of thiophene derivatives in the development of electronic and photonic devices (Sun & Jin, 2017).

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives, synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, have been shown to possess antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrate significant pharmacological potential, further illustrating the importance of thiophene derivatives in medicinal chemistry (Amr et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 1 and mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular signaling pathways . The presence of both N1- (4-sulfonamidophenyl) and 3- (3,4,5-trimethoxyphenyl) substituents was essential for strong hCA inhibitors .

Biochemical Pathways

Similar compounds have been found to inhibit the wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation.

Pharmacokinetics

Similar compounds are considered orally bioavailable according to lipinski’s rule of five , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown strong inhibition of viability in a panel of cancer cells, including colorectal cancer and triple-negative breast cancer cells .

Action Environment

The structure and properties of similar compounds suggest that they may be sensitive to factors such as ph, temperature, and the presence of other molecules in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-22(23-15-17-9-3-1-4-10-17)21-20(24-13-7-8-14-24)19(16-26-21)18-11-5-2-6-12-18/h1-14,16H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXDFFKHGJMDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)

![N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2920647.png)

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)